

A Technical Guide to Tetrafluoro-1,4-benzoquinone: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrafluoro-1,4-benzoquinone**

Cat. No.: **B1208127**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **tetrafluoro-1,4-benzoquinone** (also known as p-fluoranil), a versatile reagent in organic synthesis. This document details commercially available suppliers, typical purity levels, and standardized methodologies for its purification and analysis, designed to assist researchers in its effective utilization.

Commercial Availability and Purity

Tetrafluoro-1,4-benzoquinone is available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 98%, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The table below summarizes the offerings from several prominent suppliers.

Table 1: Commercial Suppliers and Purity of **Tetrafluoro-1,4-benzoquinone**

Supplier	Stated Purity	Analytical Method	CAS Number
INDOFINE Chemical Company	97%	Not Specified	527-21-9
Lab Pro Inc	Min. 98.0%	HPLC	527-21-9
Chem-Impex	≥ 98%	HPLC	527-21-9
MilliporeSigma (formerly Sigma-Aldrich)	97%	Not Specified	527-21-9
TCI America	>98.0%	Not Specified	527-21-9
GTI Laboratory Supplies	97.6% (example CoA)	GC	527-21-9
Advanced ChemBlocks	95%	Not Specified	527-21-9

Note: Purity levels and available analytical data may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

A summary of key physicochemical properties for **tetrafluoro-1,4-benzoquinone** is provided below.

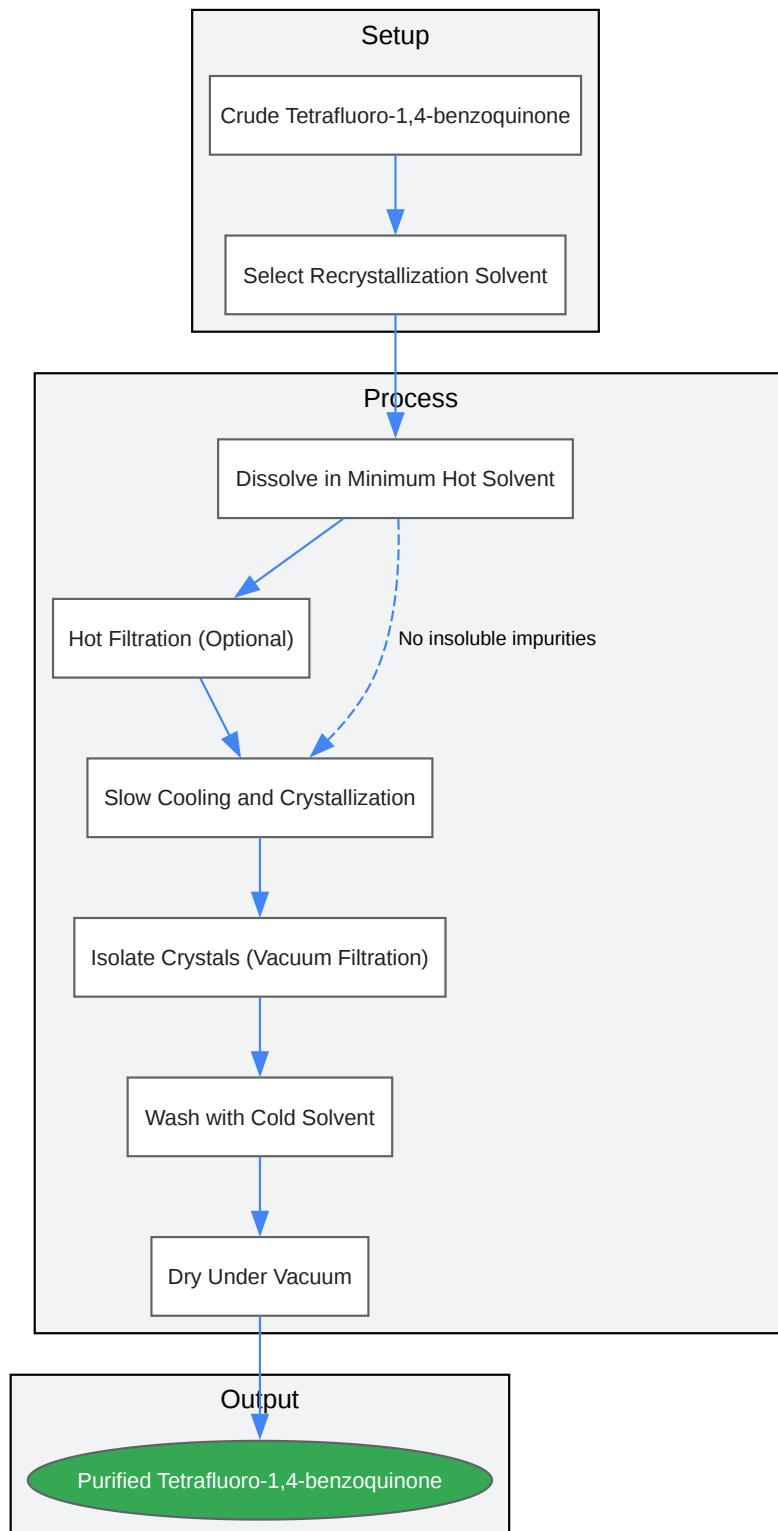
Table 2: Physicochemical Properties of **Tetrafluoro-1,4-benzoquinone**

Property	Value	Reference
Molecular Formula	C ₆ F ₄ O ₂	[1]
Molecular Weight	180.06 g/mol	
Appearance	Light yellow to brown powder or crystals	
Melting Point	183-186 °C (sublimates)	[2]
CAS Number	527-21-9	[1]

Experimental Protocols

The following sections detail generalized yet robust protocols for the purification and analysis of **tetrafluoro-1,4-benzoquinone**, based on standard laboratory practices for similar compounds.

Purification by Recrystallization


Recrystallization is a standard and effective method for purifying solid organic compounds like **tetrafluoro-1,4-benzoquinone**.^[3] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Methodology:

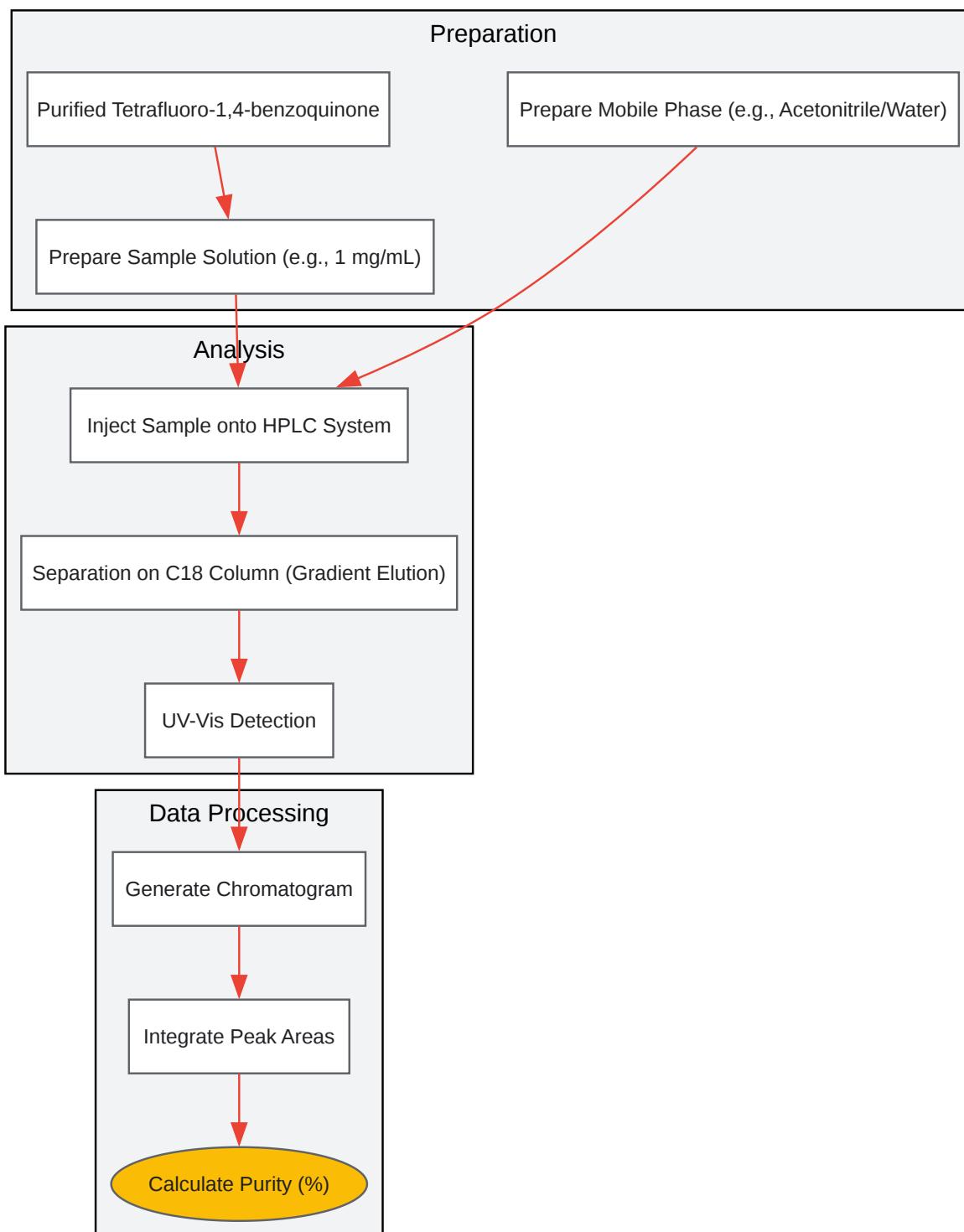
- Solvent Selection: The ideal solvent is one in which **tetrafluoro-1,4-benzoquinone** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for recrystallization of non-polar to moderately polar compounds include hexanes, toluene, ethyl acetate, acetone, and ethanol, or mixtures thereof.^[4]
- Dissolution: In a suitable flask, add the crude **tetrafluoro-1,4-benzoquinone** and a minimal amount of the selected hot solvent. Heat the mixture with stirring until the solid completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization.

- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the purified **tetrafluoro-1,4-benzoquinone** to crystallize. Further cooling in an ice bath can maximize the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Purification by Recrystallization

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **tetrafluoro-1,4-benzoquinone** by recrystallization.


Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise technique for assessing the purity of **tetrafluoro-1,4-benzoquinone**. A reversed-phase method is generally suitable for this type of compound.

Methodology:

- System Preparation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column is a common choice.
- Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water, often with a small amount of an acidifier like formic or acetic acid (e.g., 0.1%) to improve peak shape.
- Sample Preparation: Accurately weigh and dissolve a small amount of the purified **tetrafluoro-1,4-benzoquinone** in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
- Injection and Elution: Inject a small volume (e.g., 5-20 μ L) of the sample solution onto the column. Elute the components using a programmed gradient of the mobile phase.
- Detection: Monitor the eluent at a wavelength where **tetrafluoro-1,4-benzoquinone** has a strong absorbance.
- Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for determining the purity of **tetrafluoro-1,4-benzoquinone** using HPLC.

Purity Analysis by Gas Chromatography (GC)

For volatile and thermally stable compounds like **tetrafluoro-1,4-benzoquinone**, GC is another excellent method for purity assessment.

Methodology:

- System Preparation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column with a non-polar or mid-polar stationary phase is typically suitable.
- Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., acetone, ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the heated injector port, where it is vaporized.
- Separation: The vaporized sample is carried onto the column, and separation occurs based on the components' boiling points and interactions with the stationary phase. A temperature program is used to ramp the column temperature to elute all components.
- Detection: The separated components are detected as they exit the column.
- Data Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Handling and Storage

Tetrafluoro-1,4-benzoquinone should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is known to be an irritant to the skin, eyes, and respiratory system. Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.

Applications in Research and Development

Tetrafluoro-1,4-benzoquinone is a valuable reagent in organic synthesis, often utilized in:

- Charge-transfer complex formation: Its electron-accepting properties make it suitable for forming charge-transfer complexes.
- Diels-Alder reactions: It can act as a dienophile in cycloaddition reactions.
- Synthesis of fluorinated compounds: It serves as a building block for the introduction of fluorine into more complex molecules.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Benzoquinone, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 2. TETRAFLUORO-1,4-BENZOQUINONE | 527-21-9 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tetrafluoro-1,4-benzoquinone 97 527-21-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to Tetrafluoro-1,4-benzoquinone: Suppliers, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208127#tetrafluoro-1-4-benzoquinone-suppliers-and-purity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com